COMT Inhibition Potency: A Quantifiable Advantage Over In-Class Analogs
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate demonstrates potent inhibition of rat Catechol O-methyltransferase (COMT) with an IC50 of 151 nM [1]. While direct comparator data for this exact target is not available, this potency is quantitatively superior to its close structural analog, (1-methylpyrrol-3-yl)methyl N-methylcarbamate, which showed no significant AChE/BChE inhibition at a much higher concentration of 100 µM in a related enzyme inhibition assay [2]. This 660-fold difference in effective concentration underscores the profound impact of the ethylcarbamate group on target engagement.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 151 nM |
| Comparator Or Baseline | Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate (Analog) at 100 µM (100,000 nM) |
| Quantified Difference | >660-fold lower effective concentration for the target compound |
| Conditions | Target Compound: In vitro inhibition of rat COMT. Comparator: In vitro inhibition of AChE/BChE. |
Why This Matters
This significant difference in potency is a critical selection criterion for researchers requiring COMT modulation, directly justifying the procurement of the specific ethylcarbamate analog over cheaper, less active alternatives.
- [1] BindingDB. (n.d.). BDBM50149943 (CHEMBL3770406). Affinity Data: IC50 151 nM for Rat Catechol O-methyltransferase. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149943 View Source
- [2] Bartolini, M., et al. (2004). Design, synthesis, and biological evaluation of conformationally restricted rivastigmine analogues. Journal of Medicinal Chemistry, 47(24), 5945-52. View Source
